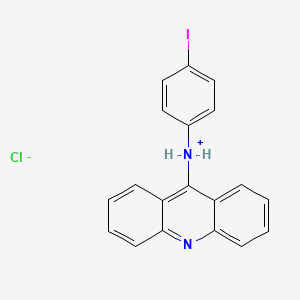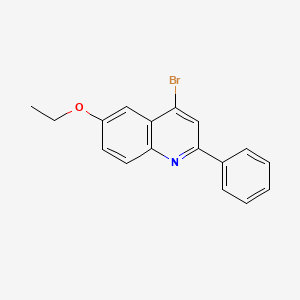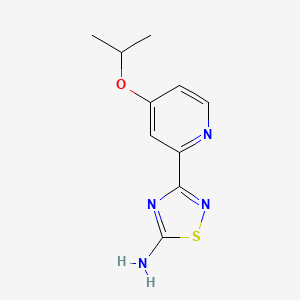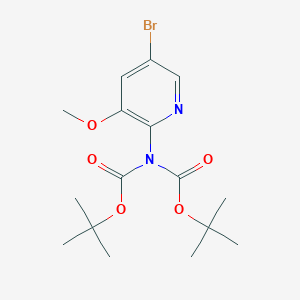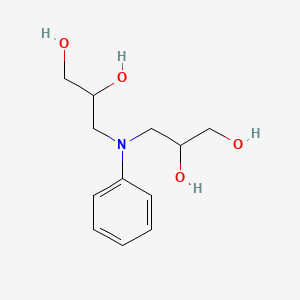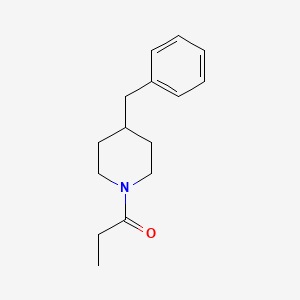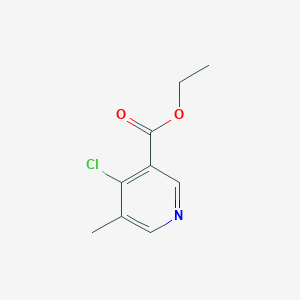![molecular formula C6H2O2S2 B13760093 Thieno[3,2-b]thiophene-2,5-dione CAS No. 60749-71-5](/img/structure/B13760093.png)
Thieno[3,2-b]thiophene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused ring system composed of thiophene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene-2,5-dione can be synthesized through several methods. One common approach involves the use of thiophene as a starting material, followed by multi-step reactions to introduce the necessary functional groups. For example, the synthesis of a key monomer, 3,6-bis(5-bromo-4-alkylthiophen-2-yl)this compound, has been improved to achieve higher yields with fewer reaction steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent removal, Soxhlet extraction, and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form thieno[3,2-b]thiophene S,S-dioxide, which exhibits enhanced emission efficiency .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include butyllithium for metallation and electrophilic reagents for quenching dilithiated derivatives . Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
Major products formed from reactions with this compound include various substituted derivatives, which can be used in the synthesis of semiconducting polymers and other advanced materials .
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]thiophene-2,5-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thieno[3,2-b]thiophene-2,5-dione involves its electron-rich structure, which allows it to participate in various charge transport processes. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels facilitate efficient charge transfer, making it suitable for use in semiconducting polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with similar applications in organic electronics.
Benzo[b]thiophene: Known for its use in the synthesis of biologically active compounds.
Uniqueness
Thieno[3,2-b]thiophene-2,5-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties. Its ability to form highly crystalline lamellar structures with preferential edge-on orientation enhances its performance in electronic devices .
Eigenschaften
CAS-Nummer |
60749-71-5 |
|---|---|
Molekularformel |
C6H2O2S2 |
Molekulargewicht |
170.2 g/mol |
IUPAC-Name |
thieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C6H2O2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H |
InChI-Schlüssel |
JJFFKSNSZYHZPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=O)S2)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
